2-Butylbenzo[b]furan-5-carboxylic acid
Description
2-Butylbenzo[b]furan-5-carboxylic acid is a benzofuran derivative characterized by a fused benzene and furan ring system. The compound features a butyl substituent at the 2-position of the furan ring and a carboxylic acid group at the 5-position of the benzene ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the butyl chain) and hydrogen-bonding capacity (from the carboxylic acid group).
Properties
IUPAC Name |
2-butyl-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-3-4-11-8-10-7-9(13(14)15)5-6-12(10)16-11/h5-8H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXKKMXGLHFXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(O1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylbenzo[b]furan-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate butylating agent. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and a solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Butylbenzo[b]furan-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Butylbenzo[b]furan-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butylbenzo[b]furan-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling and function .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Electronic Effects : Halogenated derivatives (e.g., 5-Bromo) exhibit stronger acidity (pKa ~2.5–3.0) due to electron-withdrawing effects, while alkylated analogs (e.g., 2-Methyl) have slightly lower acidity .
- Ring Saturation : Dihydro derivatives (e.g., 2,3-Dihydrobenzo[b]furan-5-carboxylic acid) show enhanced conformational flexibility, which may influence binding to biological targets .
Key Insights :
- Anticancer Potential: Substituted benzofurans (e.g., hydroxyl or methoxy groups) show moderate cytotoxicity, suggesting that the butyl derivative could be optimized for similar activity .
- Industrial Use : Dihydro derivatives are utilized in polymer production (e.g., 2,5-furandicarboxylic acid derivatives in biodegradable plastics) .
Biological Activity
2-Butylbenzo[b]furan-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity, anti-inflammatory properties, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a benzo[b]furan core with a butyl group and a carboxylic acid functional group. Its structure contributes to its interaction with biological systems, influencing its activity.
Cytotoxicity
Research indicates that derivatives of benzo[b]furans exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, with IC₅₀ values indicating effective concentrations for cell death. While specific data for this compound is limited, it is hypothesized that its structural analogs may display comparable activities.
| Compound | Cell Line | IC₅₀ (μmol/L) |
|---|---|---|
| Example A (similar structure) | A549 (lung) | 1.2 |
| Example B (similar structure) | MCF7 (breast) | 1.9 |
Anti-inflammatory Properties
The anti-inflammatory potential of benzo[b]furan derivatives has been documented in various studies. These compounds may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK.
The biological activities of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of the furan ring may contribute to scavenging free radicals.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes involved in inflammatory responses.
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various benzo[b]furan derivatives on human cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited IC₅₀ values ranging from 1.2 to 3.6 μmol/L across different cell lines, suggesting potential therapeutic applications in oncology.
- Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties of furan derivatives, demonstrating a significant reduction in TNF-alpha levels in LPS-stimulated macrophages when treated with benzo[b]furan compounds.
Research Findings
Recent literature highlights the following findings regarding the biological activity of related compounds:
- Cytotoxic Effects : Compounds similar to this compound have shown promising results against various cancer types, with ongoing research exploring their mechanisms.
- Potential Drug Development : The unique structure of benzo[b]furans presents opportunities for developing new anti-cancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
